molecular formula C16H20N2O4S B2505594 butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1775513-13-7

butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2505594
CAS No.: 1775513-13-7
M. Wt: 336.41
InChI Key: PTWFXBQMRSPYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a benzyl group, a butyl ester, and a methyl group

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable thiadiazine precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazine ring. The butyl ester group is introduced through esterification reactions using butanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine-1,1-dioxide derivatives: These compounds share the thiadiazine ring and 1,1-dioxide group but differ in their substituents.

    Sulfonamide derivatives: Similar in having the sulfonamide functional group, but with different ring structures.

Uniqueness

Butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and structural features. The presence of the butyl ester and benzyl groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-4-10-22-16(19)15-12-18(23(20,21)17-13(15)2)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWFXBQMRSPYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.